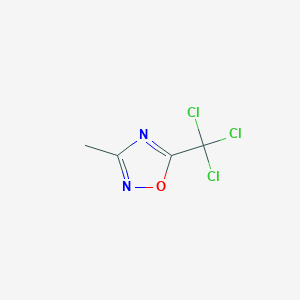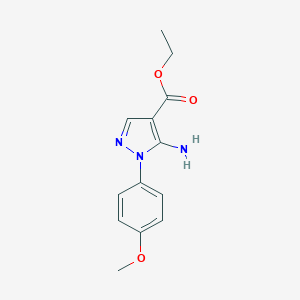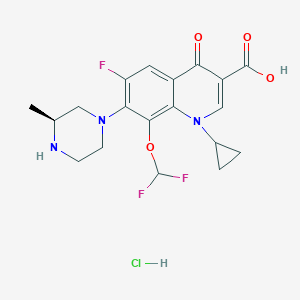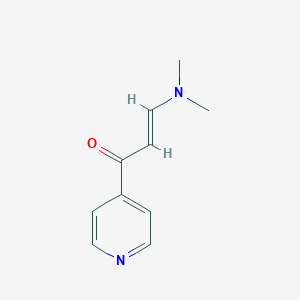
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
Descripción general
Descripción
“(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one” is a chemical compound with the CAS Number: 123367-27-1. It has a molecular weight of 176.22 and its IUPAC name is (2E)-3-(dimethylamino)-1-(4-pyridinyl)-2-propen-1-one .
Synthesis Analysis
While the synthesis of “(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one” is not sufficiently described in the literature, it has been used as a glycolysis inhibitor in cancer treatment research .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+ .Physical And Chemical Properties Analysis
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives
- This compound is used as a versatile building block for synthesizing various heterocyclic derivatives, such as azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, which incorporate the thiazolo(3,2-a)benzimidazole moiety (Farag et al., 2011).
Broadband Nonlinear Optical Material
- Asymmetric pyrene derivatives of this compound, like DAPP-1 and DAPP-2, have been synthesized and shown to exhibit positive third-order nonlinear refractive indices with high linear transmission, suggesting potential as broadband nonlinear refractive materials (Wu et al., 2017).
Intermediate in Biologically Active Compounds
- It serves as an important intermediate in the synthesis of biologically active compounds, such as osimertinib, which is significant in cancer treatment (Zou et al., 2018).
Antimicrobial and Antitumor Activities
- Some derivatives synthesized using this compound have shown moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008).
- Other studies have demonstrated significant antitumor activity of certain derivatives against cell lines like CaCo-2, highlighting their potential in cancer research (Abdel‐Aziz et al., 2009).
Eco-friendly Corrosion Inhibitor
- New eco-friendly dimethylamino compounds derived from this chemical have been studied for their anti-corrosive properties on C-steel in acidic environments (Eldesoky, 2017).
Synthesis of 1,4-Dihydropyridine Derivatives
- It has been used in the synthesis of 1,4-dihydropyridine derivatives, highlighting its utility in organic chemistry (Stanovnik et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-1-pyridin-4-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-12(2)8-5-10(13)9-3-6-11-7-4-9/h3-8H,1-2H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGHSXBVKSMAKH-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214335 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one | |
CAS RN |
123367-27-1 | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123367-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Dimethylamino)-1-(4-pyridinyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201214335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



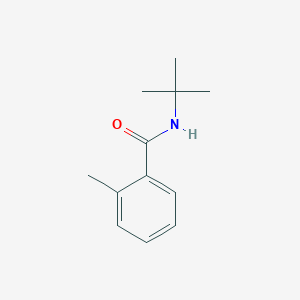
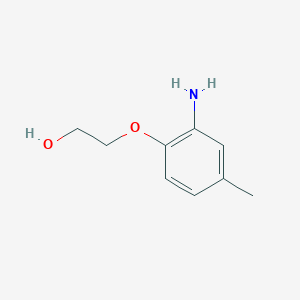
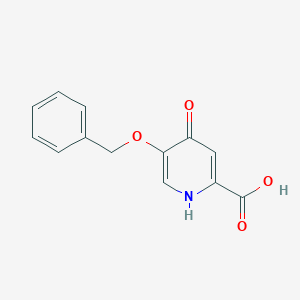
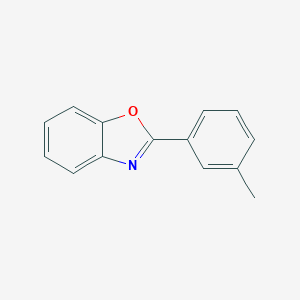
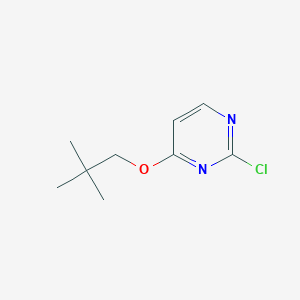
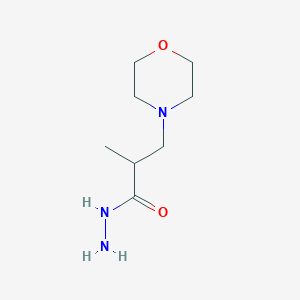

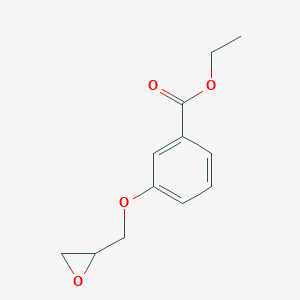
![4-Chloro-7-(3,5-di-O-benzoyl-2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-7H-pyrrolo[2.3-d]pyriMidine](/img/structure/B174907.png)
